molecular formula C13H16N2O2S B2915256 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione CAS No. 1048675-84-8

3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione

Cat. No. B2915256
CAS RN: 1048675-84-8
M. Wt: 264.34
InChI Key: CEDYYELTMXNSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .


Synthesis Analysis

Thiazolidinediones, including “this compound”, can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . A convenient approach to synthesize 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives has been reported, which involves two steps with moderate to good yield using morpholine as a catalyst .


Molecular Structure Analysis

The molecular structure of thiazolidine, a five-membered heterocycle system, contains one nitrogen and one sulfur atom . The linear formula for a similar compound, 5-P-TOLYLAMINO-THIAZOLIDINE-2,4-DIONE, is C10H10N2O2S .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .

Scientific Research Applications

Medicinal Chemistry Applications

Thiazolidine-2,4-dione derivatives have been extensively explored for their potential in drug discovery due to their versatile pharmacological properties. For instance, these compounds have been studied for their hypoglycemic activity, which is crucial for the development of new treatments for diabetes. A series of imidazopyridine thiazolidine-2,4-diones showed significant effects on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo, indicating their potential as novel hypoglycemic agents (Oguchi et al., 2000).

Synthesis and Chemical Properties

The synthesis of thiazolidine-2,4-dione derivatives involves various chemical methodologies, demonstrating their chemical versatility and applicability in synthetic chemistry. A novel synthesis approach reported the creation of 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, highlighting the utility of thiazolidine-2,4-dione core in medicinal chemistry for developing drug-like small molecules (Holota et al., 2022).

Biological Activities

The antimicrobial and antifungal properties of thiazolidine-2,4-dione derivatives have been a focus of research, indicating their potential in addressing bacterial and fungal infections. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated weak to moderate antibacterial and antifungal activities, underscoring their potential as antimicrobial agents (Abd Alhameed et al., 2019).

Antiproliferative and Anticancer Properties

Investigations into the antiproliferative activities of thiazolidine-2,4-dione derivatives against human cancer cell lines have shown promising results. A series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their cell antiproliferation activity, with several compounds exhibiting potent activity across various carcinoma cell lines, highlighting the potential of thiazolidine-2,4-dione derivatives in cancer therapy (Chandrappa et al., 2008).

Mechanism of Action

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

5-(3-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-6-4-5-9(3)7-10/h4-8,11,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDYYELTMXNSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.